molecular formula C22H28N4O3 B7152584 N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxy-3-pyridin-2-ylbenzamide

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxy-3-pyridin-2-ylbenzamide

Cat. No.: B7152584
M. Wt: 396.5 g/mol
InChI Key: FFKIRHSTUANFPF-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxy-3-pyridin-2-ylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and a benzamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxy-3-pyridin-2-ylbenzamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxy-3-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in various substituted benzamide or pyridine derivatives.

Scientific Research Applications

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxy-3-pyridin-2-ylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its efficacy in treating certain diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxy-3-pyridin-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to these targets with high specificity, making it a valuable tool for studying biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and piperidine-containing molecules, such as:

  • N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxybenzamide
  • N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-3-pyridin-2-ylbenzamide

Uniqueness

What sets N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxy-3-pyridin-2-ylbenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-4-methoxy-3-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-25(2)21(27)15-26-12-9-17(10-13-26)24-22(28)16-7-8-20(29-3)18(14-16)19-6-4-5-11-23-19/h4-8,11,14,17H,9-10,12-13,15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKIRHSTUANFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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